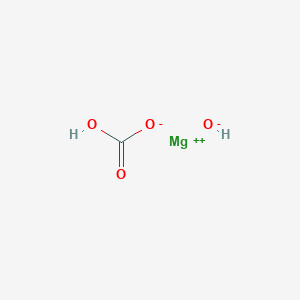
Tributylstannylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylstannylium, also known as tributylstannyl cation, is an organotin compound with the molecular formula C12H27Sn. It is a derivative of tin and is characterized by the presence of three butyl groups attached to a tin atom. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannylium can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with a halogen source, such as iodine or bromine, under controlled conditions. The reaction typically proceeds as follows:
(C4H9)3SnH+X2→(C4H9)3SnX+HX
where (X) represents a halogen atom. The resulting tributyltin halide can then be further reacted with a suitable reagent to generate this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tributylstannylium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tributyltin oxide, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Tributylstannylium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, including its role as a catalyst in drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tributylstannylium exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tributylstannylium include:
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin acetate
- Tributyltin benzoate
Uniqueness
This compound is unique in its ability to participate in a wide range of chemical reactions due to the presence of the tin atom and its three butyl groups. This makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
36643-28-4 |
|---|---|
Molecular Formula |
C12H27Sn+ |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
tributylstannanylium |
InChI |
InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;/q;;;+1 |
InChI Key |
LSKGFBJLYWXIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)









